molecular formula C26H42N6O12S2 B607545 Foxy-5 CAS No. 881188-51-8

Foxy-5

Número de catálogo: B607545
Número CAS: 881188-51-8
Peso molecular: 694.8 g/mol
Clave InChI: WFZPJYYCTSHDJI-ATIWLJMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Foxy-5 mimics the effects of WNT5A, a protein that plays crucial roles in various physiological phenomena . It interacts with WNT5A low-expressing cancer cells, significantly decreasing their ability to migrate and invade . This interaction is believed to be due to this compound’s ability to restore WNT5A signaling and functional responses in these cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In WNT5A-low human breast cancer cells, this compound increases adhesion and inhibits migration . It also significantly reduced liver and lung metastases in a murine ERα negative breast cancer model . Furthermore, this compound upregulated ERα in this in vivo model .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with WNT5A low-expressing cancer cells. This compound mimics the effects of WNT5A, impairing the migration of these cells and thereby acting anti-metastatic . It is believed to restore WNT5A signaling and functional responses in WNT5A-low expressing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have consistent effects over time. Despite its significant effects on cell migration and invasion, this compound does not significantly affect the growth of primary tumors or the weight gain of animals in pre-clinical toxicology models .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated a very strong anti-metastatic effect . It significantly reduced the initial metastatic dissemination of tumor cells to both the regional and distal lymph nodes (by 90% and 75%, respectively) in animals injected with DU145 cells .

Metabolic Pathways

It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .

Transport and Distribution

It is known that this compound is a first-in-class drug candidate that selectively targets the formation and prevention of cancer metastases .

Subcellular Localization

It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .

Actividad Biológica

Foxy-5, a hexapeptide derived from the Wnt-5a signaling pathway, has emerged as a significant compound in cancer research due to its ability to mimic Wnt-5a functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

This compound is a formylated hexapeptide (sequence: Met-Ala-Gly-Gly-Leu-Cys) that acts as a Wnt-5a mimetic. Its primary mechanism involves the reconstitution of Wnt-5a signaling pathways, which are crucial in regulating cell motility and invasion in cancer cells. Unlike Wnt-5a, this compound does not activate β-catenin signaling, allowing it to selectively impair cancer cell migration without promoting proliferation or apoptosis .

This compound operates by triggering cytosolic calcium signaling pathways, which lead to the inhibition of cell migration and invasion. This effect is particularly pronounced in cancer cell lines with low endogenous levels of Wnt-5a. The peptide has demonstrated significant efficacy in various preclinical studies:

  • In Vitro Studies : this compound has been shown to impair the migration and invasion of several cancer cell lines, including breast cancer (4T1 cells) and prostate cancer (DU145 cells). In these studies, treatment with this compound resulted in reduced cellular motility without affecting cell viability or inducing apoptosis .
  • In Vivo Studies : In animal models, this compound administration has led to a substantial reduction in metastatic spread. For instance, in studies involving 4T1 breast cancer cells injected into mice, this compound treatment resulted in a 70-90% decrease in metastases to the lungs and liver . Similarly, DU145 prostate cancer models showed a 90% reduction in metastatic dissemination to lymph nodes when treated with this compound .

Case Study 1: Breast Cancer Model

In a study conducted using the 4T1 mouse breast cancer model, researchers administered this compound via intraperitoneal injection. The results indicated:

  • Metastatic Reduction : 70% to 90% reduction in lung and liver metastases.
  • Mechanistic Insights : The peptide inhibited cell migration without affecting apoptosis or proliferation rates.

This study underscored the potential of this compound as a therapeutic agent aimed at controlling metastatic progression in breast cancer patients .

Case Study 2: Prostate Cancer Model

A separate investigation utilized the DU145 prostate cancer model to assess the anti-metastatic effects of this compound:

  • Treatment Protocol : Mice were treated with this compound after establishing primary tumors.
  • Outcomes : Significant inhibition of metastatic spread was observed specifically in Wnt5A-low DU145 cells, with no impact on primary tumor growth.

These findings suggest that this compound may be particularly beneficial for patients whose tumors exhibit low levels of endogenous Wnt-5a .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeCancer TypeTreatment MethodEfficacy (Metastatic Reduction)Notes
In VitroBreast CancerCell Migration AssayImpaired migrationNo effect on apoptosis or proliferation
In VivoBreast Canceri.p. Injection70%-90%Significant reduction in lung/liver metastasis
In VivoProstate Canceri.p. Injection90%Effective in Wnt5A-low DU145 cells only

Propiedades

IUPAC Name

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPJYYCTSHDJI-ATIWLJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881188-51-8
Record name FOXY-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foxy-5
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOXY-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.